methyl({[(2S)-oxetan-2-yl]methyl})amine
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Overview
Description
Methyl({[(2S)-oxetan-2-yl]methyl})amine is an organic compound characterized by the presence of an oxetane ring, a methyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl({[(2S)-oxetan-2-yl]methyl})amine can be synthesized through several methods. One common approach involves the reaction of (2S)-oxetan-2-ylmethanol with methylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature to ensure the stability of the oxetane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2S)-oxetan-2-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures, such as tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can result in a wide range of amine derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, methyl({[(2S)-oxetan-2-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism by which methyl({[(2S)-oxetan-2-yl]methyl})amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The oxetane ring and amine group can participate in binding interactions, influencing the activity of these targets. This can lead to changes in biological pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methylbutylamine: Similar in structure but lacks the oxetane ring.
N-methyl-2-oxetanemethanamine: Contains an oxetane ring but differs in the position of the methyl group.
Uniqueness
Methyl({[(2S)-oxetan-2-yl]methyl})amine is unique due to the presence of both an oxetane ring and a methylamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2648895-83-2 |
---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.1 |
Purity |
95 |
Origin of Product |
United States |
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